Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI)
Overview
Description
Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) is a chemical compound that belongs to the class of isothiocyanates. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its biological activity and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) can be synthesized through several methods. One common method involves the reaction of 2,3,6-trifluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can produce a thiourea derivative .
Scientific Research Applications
Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.
Biology: It is used in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with amino acids.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) exerts its effects involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound targets specific molecular pathways, which can result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorophenylisothiocyanate
- 2,4,6-Trifluorophenylisothiocyanate
- 2,3,5-Trifluorophenylisothiocyanate
Uniqueness
Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where other isothiocyanates may not be as effective .
Properties
IUPAC Name |
1,2,4-trifluoro-3-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-2-5(9)7(6(4)10)11-3-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHIVGMNRITYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N=C=S)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375354 | |
Record name | 2,3,6-trifluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-54-8 | |
Record name | 1,2,4-Trifluoro-3-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362690-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-trifluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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